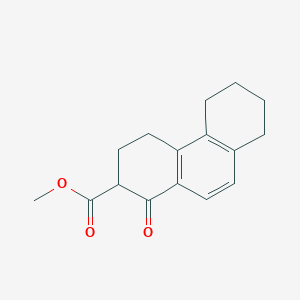
methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate is an organic compound with a complex structure. It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and contains several functional groups that contribute to its chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by oxidation and esterification reactions. Specific reagents and conditions may vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research explores its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other phenanthrene derivatives and polycyclic aromatic hydrocarbons with similar structures and functional groups.
Uniqueness
Methyl 1-oxidanylidene-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its reactivity and biological activities distinguish it from other similar compounds.
Eigenschaften
CAS-Nummer |
6636-41-5 |
|---|---|
Molekularformel |
C16H18O3 |
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
methyl 1-oxo-3,4,5,6,7,8-hexahydro-2H-phenanthrene-2-carboxylate |
InChI |
InChI=1S/C16H18O3/c1-19-16(18)14-9-8-12-11-5-3-2-4-10(11)6-7-13(12)15(14)17/h6-7,14H,2-5,8-9H2,1H3 |
InChI-Schlüssel |
PAMRJLABHPGNRZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CCC2=C(C1=O)C=CC3=C2CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



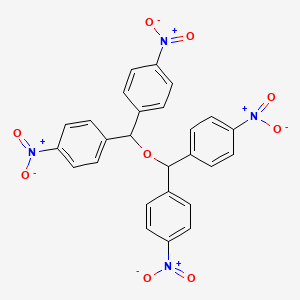

![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)



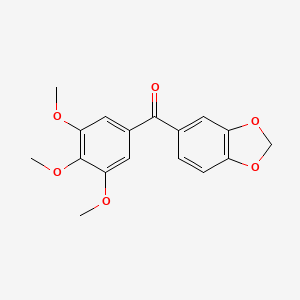
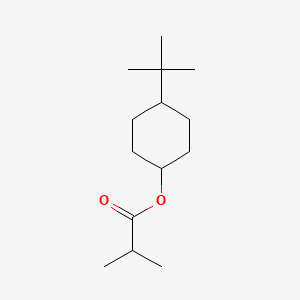
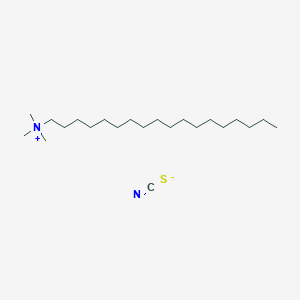
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)
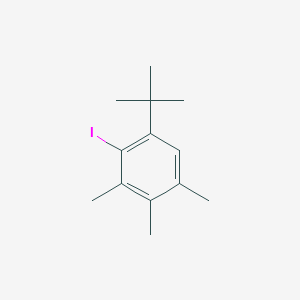

![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
